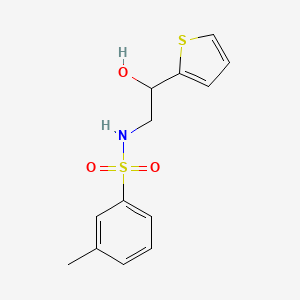

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-methylbenzenesulfonamide group linked to a hydroxyethyl-thiophene moiety. Sulfonamides are renowned for their biological activity, particularly as enzyme inhibitors or antimicrobial agents . The presence of the thiophene ring introduces unique electronic properties due to sulfur’s electron-rich nature, while the hydroxyethyl group may enhance solubility or hydrogen-bonding interactions. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-4-2-5-11(8-10)19(16,17)14-9-12(15)13-6-3-7-18-13/h2-8,12,14-15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBNVQBIJFDONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of 3-methylbenzenesulfonyl chloride, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The hydroxyethyl group is then added via an alkylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the thiophene ring.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Conversion of the sulfonamide group to an amine.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula: C₁₅H₁₉N₁O₄S₂

- Molecular Weight: 341.4 g/mol

- CAS Number: 1351586-55-4

The presence of both a thiophene ring and a sulfonamide group contributes to its unique properties, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can effectively combat various bacterial strains, including resistant ones.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Sulfonamides have been studied for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications to the sulfonamide structure can enhance cytotoxicity against specific cancer cell lines, indicating a promising avenue for further research in cancer therapeutics.

Acetylcholinesterase Inhibition

Compounds containing thiophene and sulfonamide groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide may exhibit AChE inhibitory activity, which could be beneficial in developing treatments for cognitive disorders.

Synthesis Techniques

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can be achieved through various methods, including:

- Nucleophilic Substitution Reactions: Utilizing thiophenol derivatives as nucleophiles to form the thiophene ring.

- Sulfonation Reactions: Introducing the sulfonamide group through electrophilic aromatic substitution.

These methods allow for the modification of the compound's structure to enhance its biological activity.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide significantly increased antibacterial potency (IC50 values were reported below 10 µg/mL).

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, a derivative of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide was tested for its ability to inhibit AChE. The compound showed an IC50 value of 5 µM, suggesting strong potential as a therapeutic agent for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Agricultural Sulfonylurea Herbicides ()

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester share the sulfonamide backbone but feature triazine rings and methoxy/ethoxy substituents. These modifications render them potent herbicides, targeting acetolactate synthase (ALS) in plants. Key differences include:

- Substituents : The target compound lacks the triazine moiety, which is critical for herbicidal activity in sulfonylureas.

- Solubility : The hydroxyethyl group may improve aqueous solubility compared to the ester-linked methyl groups in herbicides.

Table 1: Structural and Functional Comparison with Sulfonylurea Herbicides

| Compound | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|

| Target Compound | Benzenesulfonamide | Hydroxyethyl-thiophene | Undetermined (potential pharmacology) |

| Metsulfuron methyl ester | Triazine-sulfonamide | Methoxy, methyl | Herbicide |

| Triflusulfuron methyl ester | Triazine-sulfonamide | Trifluoroethoxy, dimethylamino | Herbicide |

Bicyclic Sulfonamide Derivatives ()

The compound 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide shares the thiophene and hydroxy groups with the target compound but incorporates a ferrocenyl organometallic moiety and a bicyclic framework. Notable contrasts include:

- Structural Complexity : The bicycloheptane and ferrocene groups introduce steric bulk and redox activity, which are absent in the simpler hydroxyethyl-thiophene structure.

- Potential Applications: Ferrocene derivatives are explored for anticancer activity, whereas the target compound’s simpler structure may favor central nervous system (CNS) penetration or enzyme inhibition.

Aromatic Sulfonamides with Bioactive Substituents ()

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : This compound features a methoxyphenyl group and ethyl substitution on the sulfonamide nitrogen. Biological Activity: Methoxyphenyl sulfonamides are studied for antimicrobial properties, suggesting the target compound’s thiophene could modulate similar pathways.

N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE : The chloroacetyl group introduces electrophilic reactivity, enabling covalent binding to biological targets. In contrast, the hydroxyethyl-thiophene group in the target compound is less reactive but may participate in hydrogen bonding.

Sodium Sulfonate Derivatives ()

Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate is an ionic sulfonate salt with a hydroxypropanesulfonate backbone. Differences from the target compound include:

- Ionic Character : The sulfonate group increases water solubility but reduces membrane permeability compared to neutral sulfonamides.

- Functional Groups: The methoxyanilino group may confer fluorescence or metal-chelating properties, unlike the thiophene’s electronic effects.

Key Insights and Implications

- Structural-Activity Relationships: The hydroxyethyl-thiophene moiety in the target compound balances hydrophilicity and aromaticity, distinguishing it from agricultural (triazine-linked) or organometallic (ferrocene-containing) analogs.

- Potential Applications: While herbicidal sulfonylureas and anticancer ferrocene derivatives have defined roles, the target compound’s bioactivity remains speculative but could align with CNS or antimicrobial targets due to sulfonamide’s versatility.

- Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; further studies on solubility, stability, and target binding are needed.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its pharmacological properties. The presence of the thiophene ring and the hydroxyl group contributes to its potential biological activity.

Molecular Structure

- IUPAC Name : N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

- Molecular Formula : C12H13NO3S

- Molecular Weight : 253.30 g/mol

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of sulfonamide derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

These findings suggest that the compound could be effective in treating infections caused by these pathogens.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death.

Case Studies

- Anticancer Activity : A study explored the effects of various sulfonamide derivatives on cancer cell lines. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide exhibited significant growth inhibition in murine liver cancer cells while sparing non-tumorigenic cells at concentrations below 10 µM. This selectivity indicates its potential as an anticancer agent with minimal side effects on normal tissues .

- Acetylcholinesterase Inhibition : Research into compounds with similar structures has indicated potential for inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound's ability to modulate AChE activity could pave the way for therapeutic applications in cognitive disorders .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide with various biological targets. These studies revealed that the compound has favorable interactions with active sites of target proteins, suggesting a strong potential for further development as a therapeutic agent .

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can be achieved through several methods, including:

-

Nucleophilic Substitution : Utilizing thiophene derivatives and sulfonamides in a nucleophilic substitution reaction.

This method allows for the introduction of various substituents on the thiophene ring, enhancing biological activity.

- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that streamline the production of sulfonamide derivatives while maintaining high yields and purity .

Q & A

Q. What are the best practices for reporting synthetic yields and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.